

# A Technical Guide to N-Acetyl-D-glucosamine-13C,15N: Properties and Applications

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## Compound of Interest

Compound Name: N-Acetyl-D-glucosamine-13C,15N

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For Researchers, Scientists, and Drug Development Professionals

**N-Acetyl-D-glucosamine-13C,15N** is a stable isotope-labeled monosaccharide that serves as a critical tool in metabolic research, proteomics, and drug development. As a derivative of glucose, N-acetyl-D-glucosamine (GlcNAc) is a fundamental building block for complex carbohydrates, including glycoproteins, proteoglycans, and glycosaminoglycans (GAGs).[1][2] The incorporation of heavy isotopes of carbon (<sup>13</sup>C) and nitrogen (<sup>15</sup>N) allows for the precise tracing and quantification of GlcNAc and its metabolic products in biological systems using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[3]

This guide provides an in-depth overview of the properties of **N-Acetyl-D-glucosamine-13C,15N**, detailed experimental protocols for its use, and visualizations of its metabolic context and experimental applications.

## Core Physicochemical Properties

The isotopically labeled **N-Acetyl-D-glucosamine-13C,15N** is chemically identical to its unlabeled counterpart but possesses a greater mass due to the incorporation of <sup>13</sup>C and <sup>15</sup>N isotopes. This mass shift is the basis for its utility as a metabolic tracer.

Table 1: Quantitative Data Summary for N-Acetyl-D-glucosamine and its Labeled Variants

Property	N-Acetyl-D-glucosamine (Unlabeled)	N-Acetyl- $\alpha$ -D-glucosamine- $^{13}\text{C}_6, ^{15}\text{N}_1$ -phosphate, disodium salt
Synonyms	GlcNAc, 2-(acetylamino)-2-deoxy-D-glucose	-
CAS Number	7512-17-6	Not specified
Molecular Formula	$\text{C}_8\text{H}_{15}\text{NO}_6$	$^{13}\text{C}_6\text{C}_2\text{H}_{14}^{15}\text{NNa}_2\text{O}_9\text{P}$
Molecular Weight	221.21 g/mol [4]	352.10 g/mol
Appearance	White to off-white powder/crystal[1][5]	Solid
Melting Point	196°C - 211°C[1][5]	Not specified
Solubility	Soluble in water (50 mg/mL)[1]	Not specified
Purity	$\geq 99\%$ (HPLC)[1]	$\geq 95\%$ (CP)
Isotopic Enrichment	Not Applicable	$\geq 99$ atom % $^{13}\text{C}$ , $\geq 98$ atom % $^{15}\text{N}$
Storage Temperature	-20°C[1]	-20°C
pH (2% solution)	6.0 - 7.5[5]	Not specified

## Applications in Research

The primary application of **N-Acetyl-D-glucosamine- $^{13}\text{C}, ^{15}\text{N}$**  is as a tracer in metabolic labeling experiments.[6][7][8] These studies are crucial for:

- **Metabolic Flux Analysis:** Quantifying the rate at which GlcNAc is incorporated into various metabolic pathways, such as the hexosamine biosynthesis pathway (HBP).
- **Glycan and Glycoprotein Dynamics:** Tracking the synthesis and turnover of complex carbohydrates and glycoproteins, which are essential for cell signaling, adhesion, and immune responses.[2]

- Biomarker Discovery: Identifying and quantifying changes in glycosylation patterns associated with diseases like osteoarthritis and cancer.[9][10][11]
- Drug Development: Assessing the impact of therapeutic agents on carbohydrate metabolism.

Stable isotope labeling with compounds like **N-Acetyl-D-glucosamine-13C,15N** offers a powerful method for studying the dynamics of biological systems in vivo and in vitro.[12]

## Experimental Protocols

### Metabolic Labeling of Chondrocytes with N-Acetyl-D-glucosamine-13C,15N for Glycosaminoglycan (GAG) Analysis

This protocol is a representative example of how **N-Acetyl-D-glucosamine-13C,15N** can be used to study the synthesis of sulfated glycosaminoglycans (sGAGs) in human articular chondrocytes, a key process in cartilage health and disease.[9]

#### 1. Cell Culture and Treatment:

- Culture human articular chondrocytes in Dulbecco's Modified Eagle Medium (DMEM) containing 5 mM glucose and 2% fetal bovine serum.
- Incubate the cells until they reach the desired confluence.
- Replace the standard medium with a medium containing a specific concentration (e.g., 1-10 mM) of **N-Acetyl-D-glucosamine-13C,15N**.
- Incubate the cells for a defined period (e.g., 24-72 hours) to allow for the metabolic incorporation of the labeled monosaccharide.[9]

#### 2. Isolation of Glycosaminoglycans:

- After the labeling period, harvest the cell culture supernatant and the cell lysate.
- Isolate the sGAGs from the supernatant and lysate using established methods, such as anion exchange chromatography.

#### 3. Analysis by Mass Spectrometry:

- Depolymerize the isolated sGAGs into disaccharides using specific enzymes (e.g., chondroitinase ABC).

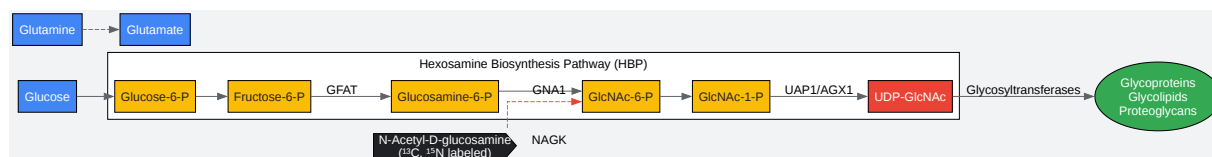
- Analyze the resulting disaccharides using liquid chromatography-mass spectrometry (LC-MS).
- The mass shift corresponding to the incorporation of  $^{13}\text{C}$  and  $^{15}\text{N}$  isotopes will allow for the differentiation and quantification of newly synthesized GAGs from the pre-existing unlabeled pool.

#### 4. Data Analysis:

- Calculate the ratio of labeled to unlabeled GAGs to determine the rate of sGAG synthesis under the experimental conditions.
- Compare these rates across different experimental groups (e.g., control vs. drug-treated) to assess the effects on cartilage matrix production.

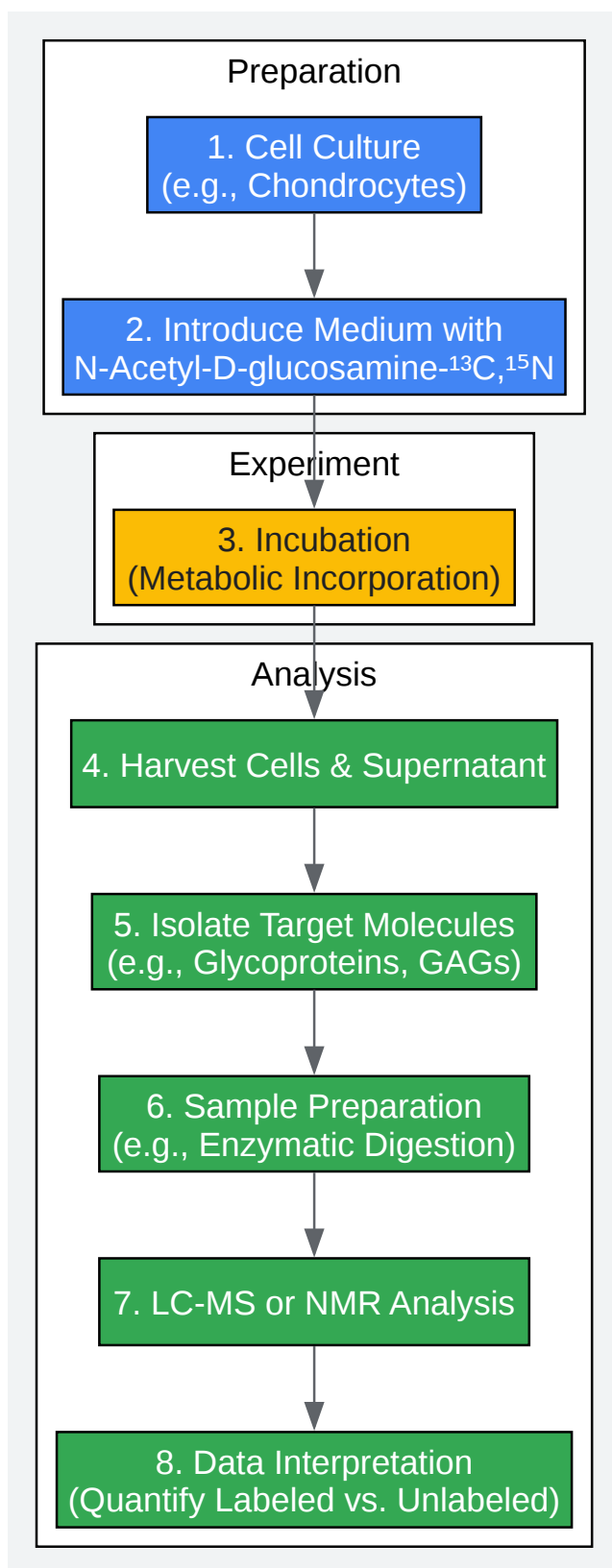
## Visualizations: Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the metabolic context and experimental utility of **N-Acetyl-D-glucosamine-13C,15N**.



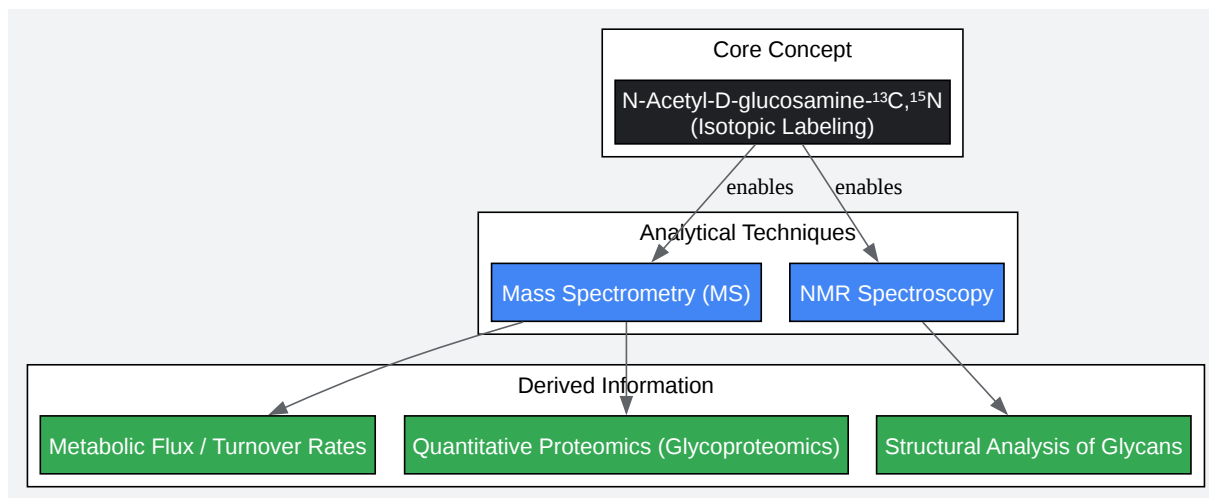
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Caption: The Hexosamine Biosynthesis Pathway and entry of labeled GlcNAc.



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Caption: Experimental workflow for metabolic labeling with  $^{13}\text{C}$ ,  $^{15}\text{N}$  GlcNAc.



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Caption: Relationship between isotopic labeling and analytical outcomes.

## Safety and Handling

Based on the Safety Data Sheets (SDS) for N-Acetyl-D-glucosamine, the unlabeled compound is generally not classified as hazardous.[13][14] However, standard laboratory safety practices should always be followed.

- Personal Protective Equipment: Wear appropriate protective equipment, including gloves, safety glasses, and a lab coat.[1][14]
- Handling: Avoid inhalation of dust and contact with skin and eyes.[14] Ensure adequate ventilation.
- Storage: Store in a tightly sealed container in a dry, cool place, typically at -20°C, as recommended.[1]

- Toxicity: The unlabeled substance has low acute toxicity and is not considered a skin or eye irritant.[13] No sensitizing effects are known.[13]

While this information pertains to the unlabeled compound, the isotopic labeling with stable, non-radioactive isotopes does not alter the chemical reactivity or the toxicological profile of the molecule.

## Conclusion

**N-Acetyl-D-glucosamine-13C,15N** is an indispensable tool for modern biomedical research. Its ability to act as a metabolic tracer enables detailed investigation into the complex world of glycobiology. By leveraging the analytical power of mass spectrometry and NMR, researchers can gain unprecedented insights into the synthesis, turnover, and function of essential glycoconjugates, paving the way for new diagnostic and therapeutic strategies in a variety of diseases.

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